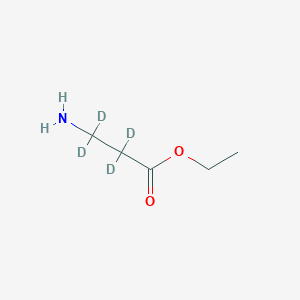

Ethyl beta-Alanine-2,2,3,3-d4 Ester

Description

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

121.17 g/mol |

IUPAC Name |

ethyl 3-amino-2,2,3,3-tetradeuteriopropanoate |

InChI |

InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3/i3D2,4D2 |

InChI Key |

GSQBIOQCECCMOQ-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])N |

Canonical SMILES |

CCOC(=O)CCN |

Origin of Product |

United States |

Synthetic Pathways and Stereochemical Considerations for Ethyl Beta Alanine 2,2,3,3 D4 Ester

Advanced Strategies for Deuterium (B1214612) Incorporation into Beta-Alanine (B559535) Derivatives

The introduction of deuterium into molecules like beta-alanine derivatives can be accomplished through several advanced methods, moving beyond simple acid/base exchanges to more controlled and efficient catalytic processes.

One of the most direct methods is hydrogen isotope exchange (HIE) , which involves the exchange of hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O). acs.org The efficiency of this process can be significantly enhanced using specific catalysts. For instance, an efficient method for the α-deuteration of α-amino esters has been developed using 2-hydroxynicotinaldehyde (B1277654) as a catalyst in D₂O. acs.org The proposed mechanism involves the in-situ formation of a Schiff base (imine) between the aldehyde catalyst and the amino ester. This intermediate facilitates the deprotonation at the α-carbon by a base, forming a stabilized carbanion that is subsequently deuterated by heavy water. acs.org The electron-deficient pyridine (B92270) ring of the catalyst is crucial for stabilizing the carbanion intermediate and activating the α-C–H bond of the amino ester. acs.org

For deuteration at β-positions, other catalytic systems are necessary. A process utilizing a combination of the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a Brønsted basic N-alkylamine has been shown to efficiently deuterate β-amino C–H bonds. acs.org This system works by converting the N-alkylamine into an enamine intermediate. The catalysts then facilitate the dedeuteration of a deuterium source like acetone-d₆ to form a deuterated ammonium (B1175870) ion, which in turn deuterates the enamine, leading to the β-deuterated product with high levels of deuterium incorporation. acs.org

Biocatalytic approaches offer high selectivity under mild conditions. Dual-protein catalysis, for example, has been used for the site-selective deuteration of amino acids at both Cα and Cβ positions. wisc.edu An aminotransferase (DsaD) paired with a partner protein (DsaE) can catalyze Cα and Cβ hydrogen-deuterium exchange, whereas the aminotransferase alone typically leads only to Cα-deuteration. wisc.edu Such enzymatic methods can operate directly on free amino acids, offering an efficient route to deuterated building blocks. wisc.edu

Enantioselective and Stereoselective Synthesis Methodologies for Deuterated Amino Acid Esters

Achieving stereocontrol during deuteration is paramount when synthesizing chiral molecules. Several methodologies have been developed to produce enantiomerically pure deuterated amino acid esters.

Biocatalytic methods are particularly powerful for stereoselective synthesis. An α-oxo-amine synthase, SxtA AONS, has been shown to produce a range of α-²H amino acids and their esters from the corresponding protio-compounds and D₂O with precise site- and stereoselectivity. nih.govacs.org This enzymatic approach is advantageous as it often eliminates the need for protecting groups and proceeds under mild, sustainable conditions. nih.gov The SxtA AONS enzyme generally shows high stereoselectivity with L-substrates, yielding deuterated products with a high degree of stereocontrol to retain the L-configuration. nih.govacs.org

Chemical methods have also been established for asymmetric deuteration. A generalized approach for preparing enantiomerically pure α-²H-α-amino acids involves dynamic kinetic resolution through the formation of intermediate Ni(II) complexes derived from unprotected amino acids and a recyclable tridentate ligand. rsc.org This method allows for the interconversion of (S) and (R) enantiomers, leading to excellent chemical yields, diastereoselectivity, and high degrees of deuteration. rsc.org

Another strategy involves enantioretentive hydrogen/deuterium exchange , where the existing chirality of an amino acid derivative is preserved during the deuteration process. An efficient method has been demonstrated for the α-deuteration of proline and other amino acid derivatives using sodium ethoxide (NaOEt) in deuterated ethanol (B145695) (EtOD). nih.govacs.org Mechanistic studies suggest the process involves the enantioselective generation of an axially chiral enolate, which then undergoes facial-selective deuteration, thus retaining the initial stereochemical information. nih.gov This method is notable for not requiring external chiral sources. nih.govacs.org Similarly, asymmetric alkylation of glycine (B1666218) derivatives using a chiral phase-transfer catalyst in the presence of KOD/D₂O can produce enantioselective α-C-deuterated amino acid tert-butyl esters with high deuterium incorporation. mdpi.com

Optimization of Reaction Conditions for High Deuterium Purity and Yield

To ensure a synthetic method is practical, reaction conditions must be optimized to maximize both the chemical yield and the level of deuterium incorporation. This involves the systematic variation of parameters such as catalyst, base, solvent, temperature, and reaction time.

In the 2-hydroxynicotinaldehyde-catalyzed deuteration of α-amino esters, optimization studies revealed that a combination of 5 mol % of the catalyst, 4.0 equivalents of potassium carbonate (K₂CO₃) as the base, and dichloromethane (B109758) (DCM) as the solvent at 50 °C for 24 hours provided excellent results. acs.orgnih.gov The choice of base and its stoichiometry, catalyst loading, and temperature were all found to be critical factors. For instance, reducing the catalyst amount slowed the reaction, and at room temperature, the reaction rate was significantly lower. acs.org

The following table summarizes findings from optimization experiments for the deuteration of amino esters, illustrating how different conditions affect the outcome.

| Catalyst (mol %) | Base (equiv.) | Solvent | Temperature (°C) | Deuterium Incorporation (%) | Yield (%) |

|---|---|---|---|---|---|

| 2-hydroxynicotinaldehyde (5) | K₂CO₃ (4.0) | DCM | 50 | 96 | 90 |

| 2-hydroxynicotinaldehyde (1) | K₂CO₃ (4.0) | DCM | 50 | - | 75 |

| 2-hydroxynicotinaldehyde (5) | Cs₂CO₃ (4.0) | DCM | 50 | 95 | 88 |

| 2-hydroxynicotinaldehyde (5) | K₂CO₃ (4.0) | DCE | 50 | 94 | 85 |

| 2-hydroxynicotinaldehyde (5) | K₂CO₃ (4.0) | DCM | 25 | 80 | 60 |

Data in this table is illustrative, based on findings reported in literature for optimizing deuteration of amino esters. nih.govresearchgate.net

Isotopic Purity Assessment in Deuterated Ethyl beta-Alanine-2,2,3,3-d4 Ester Synthesis

A critical step following the synthesis of any deuterated compound is the accurate determination of its isotopic purity and the confirmation of the deuterium label's location. rsc.orgresearchgate.net This is essential to validate the synthesis and for the compound's intended application. The primary techniques for this analysis are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

A common strategy involves using liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS). rsc.orgrsc.org This method is highly sensitive and can distinguish between the desired deuterated compound and its various partially deuterated or non-deuterated counterparts (H/D isotopologs). nih.govresearchgate.net By recording a full scan mass spectrum, the ions corresponding to the different isotopologs (e.g., d0, d1, d2, d3, d4) can be extracted and their relative abundances integrated. rsc.orgrsc.org From this data, the percentage of isotopic purity is calculated. rsc.orgnih.gov This ESI-HRMS method is advantageous because it is rapid, requires very little sample, and does not need deuterated solvents for the analysis itself. nih.govresearchgate.net

The following table provides examples of isotopic purity assessments for various deuterated compounds, as determined by MS techniques.

| Compound | Target Deuteration | Measured Isotopic Purity (%) | Partially Deuterated Impurities (%) |

|---|---|---|---|

| BEN-d₂ | d₂ | 94.7 | d₁ (5.2%), d₀ (0.1%) |

| TAM-d₄ | d₄ | 99.5 | d₃ (0.5%) |

| OXY-d₅ | d₅ | 98.8 | - |

| EPL-d₃ | d₃ | 99.9 | - |

| PRO-d₇ | d₇ | 96.5 | - |

Data sourced from a study evaluating isotopic enrichment using LC-ESI-HR-MS. rsc.orgrsc.org This combined analytical approach ensures a comprehensive characterization of the synthesized deuterated compound, confirming both its isotopic enrichment and structural correctness.

Analytical Techniques for Characterization and Quantification of Ethyl Beta Alanine 2,2,3,3 D4 Ester in Research Applications

Mass Spectrometry-Based Approaches for Deuterated Metabolite Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of deuterated metabolites due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, it allows for the resolution and quantification of specific analytes within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Determination

High-resolution mass spectrometry (HRMS) is instrumental in verifying the isotopic purity and determining the exact isotopic profile of Ethyl beta-Alanine-2,2,3,3-d4 Ester. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule and confirms the incorporation of the four deuterium (B1214612) atoms. The mass difference between hydrogen (¹H) and deuterium (²H) is readily resolved, enabling the assessment of the isotopic enrichment and the distribution of isotopologues.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique for both the structural confirmation and quantification of this compound. In an MS/MS experiment, the precursor ion corresponding to the protonated or adducted deuterated ester is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions produce a characteristic fragmentation pattern, or "fingerprint," which is unique to the molecule's structure. By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), analysts can achieve exceptional sensitivity and selectivity, which is crucial for quantifying the compound at low concentrations in complex biological samples. accustandard.comnih.govrsc.org This approach minimizes interference from co-eluting matrix components, ensuring accurate and precise quantification. nih.gov

| Parameter | Description | Significance in Analysis |

| Precursor Ion | The ionized form of this compound selected for fragmentation. | Confirms the molecular weight of the deuterated compound. |

| Product Ions | Fragments generated from the precursor ion upon collision-induced dissociation. | Provides structural information and a unique fingerprint for the compound. |

| MRM/SRM Transitions | Specific precursor-to-product ion pairs monitored for quantification. | Enhances sensitivity and selectivity by filtering out background noise. |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Biological Matrices

Liquid chromatography-mass spectrometry (LC-MS) is the predominant platform for the analysis of non-volatile, polar compounds like this compound in biological fluids such as plasma, urine, and tissue extracts. nih.govnih.gov The liquid chromatography step separates the analyte of interest from other matrix components prior to its introduction into the mass spectrometer. Reversed-phase chromatography is a common approach, although hydrophilic interaction liquid chromatography (HILIC) can also be effective for retaining and separating such polar compounds. nih.gov The use of a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled analogs, is crucial for accurate quantification as it compensates for variations in sample preparation, chromatographic retention, and ionization efficiency. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Esters

For volatile esters, gas chromatography-mass spectrometry (GC-MS) is a viable analytical option. jmchemsci.comjmchemsci.com Although this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility. For instance, acylation of the primary amine group can produce a less polar and more volatile derivative suitable for GC separation. The deuterium labeling in the backbone of the molecule would be retained during such a derivatization process. In GC-MS, the separation is based on the compound's boiling point and interaction with the stationary phase of the GC column. The subsequent mass analysis provides both qualitative and quantitative information, similar to LC-MS. wikipedia.org The use of deuterated internal standards is also a standard practice in GC-MS to ensure analytical accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the position of deuterium atoms within the molecular structure of this compound.

Chromatographic Separation Techniques for this compound Isolation and Purification

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for the quantification of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography is a fundamental purification technique often used in the synthesis of beta-alanine (B559535) derivatives. google.com In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. google.com By using a suitable solvent system (eluent), the desired compound can be separated from impurities. For instance, a gradient elution starting with a non-polar solvent and gradually increasing the polarity can effectively separate compounds with different polarities. In the purification of related beta-alanine esters, solvent systems such as n-hexane-ethyl acetate (B1210297) have been successfully employed. google.com

High-Performance Liquid Chromatography (HPLC) offers a more efficient and higher resolution separation compared to standard column chromatography. For the analysis and purification of beta-alanine derivatives, reversed-phase HPLC is a common choice. nih.gov In this mode, a non-polar stationary phase is used with a polar mobile phase. Derivatization of the amino acid ester, for example, with a reagent like 1-fluoro-2,4-dinitro-5-L-valinamide (Marfey's reagent), can enhance its detection and separation, particularly for chiral analysis. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple components. nih.gov

For the specific case of this compound, HPLC can be used to assess its purity by separating it from any non-deuterated or partially deuterated species, as well as other synthetic byproducts. The retention time of the deuterated compound may be slightly different from its non-deuterated counterpart due to the isotopic effect, although this difference is often minimal in reversed-phase HPLC.

Gas Chromatography (GC) can also be a suitable technique for the analysis of volatile derivatives of ethyl beta-alanine. The ester would likely need to be derivatized to increase its volatility and thermal stability. GC, often coupled with a mass spectrometer (GC-MS), can provide both separation and structural information, making it a powerful tool for identifying and quantifying the compound and any impurities. Chiral GC stationary phases have been used for the separation of enantiomers of related alanine (B10760859) esters. wiley.com

The choice of chromatographic technique depends on the specific requirements of the analysis, such as the scale of purification (preparative vs. analytical), the required resolution, and the nature of the impurities to be removed. The following table summarizes the applicability of different chromatographic techniques.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Eluent Example | Primary Application |

| Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate Gradient | Preparative scale purification |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water with Trifluoroacetic Acid (TFA) | Analytical purity assessment, preparative purification |

| Gas Chromatography (GC) | Chiral Stationary Phase | Helium (Carrier Gas) | Enantiomeric separation of volatile derivatives |

Methodological Applications of Ethyl Beta Alanine 2,2,3,3 D4 Ester in Metabolic Research and Beyond

Elucidating Metabolic Fluxes with Stable Isotope Tracers

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govmdpi.comwikipedia.orgcreative-proteomics.com By introducing a substrate labeled with a stable isotope, researchers can trace the path of atoms through interconnected metabolic pathways, providing a detailed snapshot of cellular metabolism that goes beyond simple metabolite concentration measurements. nih.govox.ac.uk

Principles of Metabolic Flux Analysis (MFA) Utilizing Deuterated Precursors

Metabolic Flux Analysis is a methodology for determining the rates of metabolic reactions in a biological system. wikipedia.org The core principle of MFA involves introducing a nutrient labeled with a stable (non-radioactive) isotope, such as ¹³C, ¹⁵N, or ²H (deuterium), into a biological system. mdpi.comnih.govnih.gov As the cells metabolize this labeled nutrient, the isotope is incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR), it is possible to deduce the relative activities of the metabolic pathways involved. wikipedia.orgox.ac.uk

While ¹³C is the most common tracer for studying central carbon metabolism, deuterated precursors also play a significant role. mdpi.comnih.gov Deuterium (B1214612) (²H) tracers can provide unique insights into specific enzymatic reactions and pathways. For instance, they can be used to track hydrogen atoms through metabolic networks, offering a complementary perspective to carbon tracing. However, the use of deuterated substrates can be more complex due to the potential for hydrogen-deuterium exchange with water in the cellular environment, a factor that must be carefully considered during experimental design and data analysis. nih.gov

A key assumption in many MFA studies is that the biological system is in a metabolic and isotopic steady state. nih.govmdpi.com This means that the concentrations of metabolites are constant, and the isotopic labeling pattern of each metabolite is stable over time. nih.gov Under these conditions, the labeling pattern of a product is a flux-weighted average of the labeling patterns of its precursor substrates. mdpi.com

Experimental Design for In Vitro and Ex Vivo Stable Isotope Tracing Studies

The success of a stable isotope tracing experiment relies heavily on a robust experimental design. creative-proteomics.com This is true for both in vitro studies, which are conducted on cultured cells, and ex vivo studies, which use tissue samples maintained outside the organism. nih.govspringernature.com

Key considerations in the experimental design include:

Tracer Selection: The choice of the isotopic tracer is paramount and depends on the specific metabolic pathway being investigated. creative-proteomics.comnih.gov For example, to study glycolysis, [U-¹³C]-glucose is often used. If one were to study the metabolism of β-alanine, a labeled version such as Ethyl beta-Alanine-2,2,3,3-d4 Ester could theoretically be used as a precursor to trace its incorporation into molecules like carnosine.

Isotopic Steady State: The duration of the labeling experiment must be sufficient to allow the system to reach an isotopic steady state. nih.gov This time can vary significantly depending on the cell type, the specific metabolic pathway, and the turnover rates of the metabolite pools. nih.gov

Culture Conditions: For in vitro studies, cell culture media must be carefully defined, with the labeled substrate replacing its unlabeled counterpart. nih.gov For ex vivo studies, tissue slices are often incubated in a specialized buffer containing the isotopic tracer. springernature.com

Below is a table outlining a generalized experimental design for an in vitro stable isotope tracing study.

| Parameter | Description | Example |

|---|---|---|

| Biological System | The cell line or primary cell culture being studied. | Human hepatocyte cell line (e.g., HepG2) |

| Isotopic Tracer | The stable isotope-labeled nutrient used to trace the pathway. | [²H₄]-β-Alanine (derived from this compound) |

| Tracer Concentration | The concentration of the tracer in the culture medium, typically matching the physiological concentration of the unlabeled nutrient. | 2 mM |

| Labeling Duration | Time points for harvesting cells to measure isotope incorporation. Should be optimized to ensure isotopic steady state is reached. | 0, 2, 6, 12, 24 hours |

| Metabolite Extraction | The method used to quench metabolism rapidly and extract metabolites from the cells. | Quenching with cold methanol followed by extraction with a methanol/water/chloroform mixture. |

| Analytical Platform | The instrumentation used to measure the mass isotopomer distributions of downstream metabolites. | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Quantitative Metabolomics with Deuterated Internal Standards

While MFA provides information about reaction rates, quantitative metabolomics aims to determine the precise concentration of specific metabolites in a biological sample. Accurate quantification, especially in complex biological matrices like plasma or tissue extracts, presents significant analytical challenges. The use of stable isotope-labeled internal standards is considered the gold standard for overcoming these challenges. nih.gov

Role of this compound as an Isotopic Internal Standard

An internal standard (IS) is a compound that is added in a known quantity to a sample before analysis. clearsynth.com It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. wisdomlib.org The ideal internal standard has physicochemical properties that are nearly identical to the analyte of interest. researchgate.net Stable isotope-labeled (SIL) compounds are considered the best choice for internal standards in mass spectrometry-based quantification because they co-elute with the analyte during chromatography and exhibit similar ionization behavior in the mass spectrometer's ion source, yet are distinguishable by their difference in mass. nih.govnih.gov

Deuterated compounds are frequently used as internal standards. clearsynth.comwisdomlib.org this compound serves as a key intermediate for synthesizing such standards. cymitquimica.com For example, it is used to synthesize N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f] nih.govresearchgate.netthiazepin-11-yl)-β-alanine-d4, which is the labeled internal standard for the corresponding metabolite of the drug Tianeptine. cymitquimica.com

In a quantitative assay, the deuterated standard is added to the sample. The analyte and the standard are extracted and analyzed together. The mass spectrometer can differentiate between the unlabeled analyte and the heavier, deuterated standard. By calculating the ratio of the analyte's signal to the standard's signal, an accurate quantification can be achieved, as any experimental variability will affect both compounds equally and be canceled out in the ratio. clearsynth.com

Development of Targeted Quantitative Methods for Beta-Alanine (B559535) and Derivatives

Developing a targeted quantitative method, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential for accurately measuring the concentration of molecules like β-alanine and its derivatives.

The key steps in method development include:

Selection of an Internal Standard: A suitable stable isotope-labeled internal standard, such as ¹³C,¹⁵N-β-Alanine or a deuterated version, is chosen. isotope.com This standard should be chemically identical to the analyte but have a different mass.

Optimization of Chromatography: The liquid chromatography conditions are optimized to achieve good separation of the analyte from other molecules in the sample, ensuring a clean signal.

Mass Spectrometry Tuning: The mass spectrometer parameters are optimized for the specific analyte and internal standard. This involves selecting the most intense and stable precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM).

Calibration Curve: A calibration curve is generated by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard. This curve is used to determine the concentration of the analyte in unknown samples based on the measured peak area ratio.

The table below illustrates the principle of using a deuterated standard in an LC-MS/MS method for β-alanine.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

|---|---|---|---|---|

| β-Alanine (Analyte) | C₃H₇NO₂ | 89.0477 | 90.0550 | 72.0444 (loss of H₂O) |

| β-Alanine-d4 (Internal Standard) | C₃H₃D₄NO₂ | 93.0728 | 94.0801 | 76.0695 (loss of H₂O) |

Note: The product ions are hypothetical and represent a common fragmentation pathway (loss of water). Actual values would be determined experimentally.

By using a deuterated internal standard derived from a precursor like this compound, researchers can develop highly accurate and precise quantitative methods. scispace.com This enables the reliable measurement of β-alanine and its derivatives in various biological samples, facilitating research into their roles in exercise physiology, neuroscience, and metabolic disorders. nih.gov

Calibration Strategies and Accuracy in Metabolite Quantification

In analytical biochemistry and metabolomics, the accurate quantification of endogenous compounds in complex biological matrices is a significant challenge due to matrix effects and variations in sample extraction and instrument response. nih.gov Deuterated internal standards, such as this compound, are instrumental in overcoming these hurdles, particularly in mass spectrometry-based analyses. clearsynth.com

The most common strategy is the isotope dilution method. A known amount of the deuterated standard is spiked into a biological sample before any processing steps. mdpi.com Since the deuterated standard is chemically almost identical to its non-labeled (endogenous) counterpart, it experiences similar losses during sample preparation and similar ionization efficiency or suppression in the mass spectrometer. clearsynth.com By comparing the signal intensity of the endogenous analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved. clearsynth.commdpi.com

Calibration curves are constructed by plotting the ratio of the analytical signal of the analyte to the internal standard against the concentration of the analyte. mdpi.comresearchgate.net This approach corrects for variations in sample handling and matrix effects, leading to robust and reliable quantification. clearsynth.com The use of a stable isotope-labeled standard is considered the gold standard for quantitative LC-MS analysis of small molecules.

Table 1: Comparison of Calibration Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| External Calibration | A calibration curve is generated from a series of standards prepared in a clean solvent. | Simple to prepare. | Does not account for matrix effects or variability in sample preparation, leading to lower accuracy. nih.gov |

| Matrix-Matched Calibration | Standards are prepared in a blank matrix similar to the sample. | Partially accounts for matrix effects. | Difficult to obtain a true blank matrix for endogenous compounds; variability between matrix lots can be an issue. nih.gov |

| Isotope Dilution (Internal Calibration) | A known amount of a stable isotope-labeled standard (e.g., Ethyl beta-Alanine-d4 Ester) is added to each sample. | Corrects for sample loss during preparation and matrix effects, providing the highest accuracy and precision. nih.govclearsynth.com | Requires synthesis of the labeled compound, which can be more expensive. |

Investigating Biochemical Pathway Dynamics and Intermediates

Stable isotope tracers like this compound are invaluable for mapping metabolic pathways and measuring the flux, or rate of turnover, of metabolites through these networks. clearsynth.com

Tracing Beta-Alanine Metabolism and Related Biochemical Networks

Once introduced into a biological system, this compound is metabolized alongside its unlabeled counterpart. By using techniques like mass spectrometry or NMR spectroscopy, researchers can track the incorporation of the deuterium label into downstream metabolites. This allows for the unambiguous identification of metabolic products and the elucidation of pathway connections. clearsynth.com

Beta-alanine is a non-essential amino acid formed through several pathways, including the degradation of pyrimidine nucleotides (uracil) and the breakdown of carnosine and anserine. bio-rad.comnih.gov It can also be synthesized from L-aspartic acid. bio-rad.com By administering the deuterated tracer, scientists can follow the label as it is incorporated into key compounds such as:

Carnosine and Anserine: Dipeptides found in high concentrations in muscle and brain tissue.

Pantothenic Acid (Vitamin B5): Beta-alanine is a direct precursor to this essential vitamin, which is a component of Coenzyme A. researchgate.net

Malonate Semialdehyde: A product of beta-alanine catabolism, which then enters propanoate metabolism. nih.gov

This tracing provides a dynamic view of metabolic flux, revealing how the rate of beta-alanine utilization changes under different physiological or pathological conditions. nih.govresearchgate.net

Assessment of De Novo Synthesis vs. Salvage Pathways

Metabolites can be synthesized through two main types of routes: de novo pathways, which build complex molecules from simple precursors, and salvage pathways, which recycle pre-existing components like nucleobases or amino acids. differencebetween.compediaa.comquora.com Distinguishing the relative contribution of these pathways is crucial for understanding cellular economy and regulation.

Isotopic labeling is a key method for this assessment. In the context of beta-alanine, a study could involve administering a labeled precursor for the de novo pathway (e.g., labeled uracil or aspartic acid) and simultaneously using this compound to trace the salvage or uptake pathway. By analyzing the isotopic enrichment in the intracellular beta-alanine pool and its downstream products, researchers can quantify the flux from each pathway. nih.gov This can reveal how cells adapt their metabolic strategies, for instance, showing that some tissues may rely more heavily on salvage pathways when de novo synthesis is impaired or energetically costly. quora.comnih.govresearchgate.net

Table 2: Investigating Beta-Alanine Synthesis Pathways

| Pathway Type | Description | Precursors | Method of Assessment |

|---|---|---|---|

| De Novo Synthesis | Synthesis from simple molecular precursors. differencebetween.com | Uracil, L-Aspartic Acid bio-rad.comnih.gov | Administer labeled precursors (e.g., ¹³C-Uracil) and measure label incorporation into beta-alanine. |

| Salvage Pathway | Recycling of pre-formed beta-alanine or its dipeptides from degradation or external sources. pediaa.comquora.com | Carnosine, Anserine, external beta-alanine nih.gov | Administer Ethyl beta-Alanine-d4 Ester and trace its incorporation into the cellular metabolite pool and products. |

Enzymatic Mechanism Studies and Kinetic Isotope Effects (KIE)

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). chem-station.comnih.gov This effect is a powerful tool for investigating enzymatic reaction mechanisms.

Application of Deuterium Labeling to Probe Reaction Mechanisms

The KIE arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. libretexts.org If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down, resulting in a "primary" KIE (typically kH/kD > 2). wikipedia.orgprinceton.edu If the isotopic substitution is at a site not directly involved in bond cleavage, a smaller "secondary" KIE may be observed, which provides information about changes in hybridization or steric environment at that position during the transition state. libretexts.orgprinceton.edu

By synthesizing different isotopologues of a substrate like Ethyl beta-Alanine Ester, where deuterium is placed at specific positions, researchers can pinpoint which C-H bonds are broken during an enzymatic reaction and gain insight into the transition state geometry. nih.gov

Determination of Rate-Limiting Steps through Isotopic Substitution

Studies have focused on identifying and engineering the rate-limiting steps in beta-alanine biosynthesis to improve production yields in microorganisms. ejbiotechnology.infobvsalud.org For instance, the enzyme aspartate 1-decarboxylase (PanD), which catalyzes the conversion of L-aspartate to beta-alanine, has been identified as a critical rate-limiting step in E. coli. ejbiotechnology.info Isotopic substitution experiments could be used to further probe the mechanism of this and other enzymes in the pathway, providing valuable information for bioengineering and synthetic biology applications.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Beta-Alanine |

| Carnosine |

| Anserine |

| Pantothenic Acid |

| Coenzyme A |

| Uracil |

| L-Aspartic Acid |

| Malonate Semialdehyde |

| Aspartate 1-decarboxylase |

| N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f] clearsynth.comresearchgate.netthiazepin-11-yl)-β-alanine-d4 |

Future Perspectives and Emerging Research Avenues for Deuterated Beta Alanine Esters

Integration with Multi-Omics Data for Systems-Level Understanding

The future of biological research lies in the integration of multiple "omics" disciplines – genomics, transcriptomics, proteomics, and metabolomics – to gain a holistic, systems-level understanding of cellular processes. Deuterated compounds like Ethyl beta-Alanine-2,2,3,3-d4 Ester are poised to play a pivotal role in this integrated approach.

Stable isotope labeling, using compounds such as deuterated beta-alanine (B559535) esters, is a cornerstone of metabolomics, allowing for the tracing of metabolic pathways and the quantification of metabolic fluxes. numberanalytics.comnih.govcreative-proteomics.com By introducing a labeled compound into a biological system, researchers can follow its journey through various biochemical reactions, providing a dynamic view of metabolism that is not achievable with traditional, static measurements. nih.govcreative-proteomics.com

The integration of this metabolic data with transcriptomic and proteomic data can reveal the intricate regulatory networks that govern cellular function. nih.gov For instance, an observed change in the metabolic flux of a pathway involving beta-alanine, as traced by its deuterated ester, can be correlated with changes in the expression of genes and proteins responsible for the enzymes in that pathway. nih.govnih.gov This multi-omic approach allows researchers to move beyond simple correlations and begin to understand the causal relationships between different layers of biological regulation. nih.gov

Table 1: Illustrative Example of Multi-Omics Data Integration

| Omics Level | Data Point | Implication with Deuterated Beta-Alanine Ester |

| Metabolomics | Increased incorporation of deuterium (B1214612) from this compound into carnosine. | Enhanced carnosine synthesis pathway activity. |

| Transcriptomics | Upregulation of the gene encoding carnosine synthetase. | Increased genetic instruction for the enzyme responsible for carnosine production. |

| Proteomics | Higher abundance of the carnosine synthetase protein. | Increased availability of the enzyme to carry out the synthesis. |

This integrated analysis provides a more complete picture, suggesting that an external stimulus or internal signal has led to an increased demand for carnosine, which the cell has met by upregulating the necessary genetic and protein machinery, a process that can be directly and quantitatively observed using a deuterated tracer.

Advances in Automated Synthesis and High-Throughput Derivatization

The widespread application of deuterated compounds in research has been historically limited by the often complex and time-consuming processes required for their synthesis. researchgate.netresearchgate.net However, recent advancements in automated synthesis and high-throughput derivatization are set to revolutionize the accessibility and utility of molecules like this compound.

Automated synthesis platforms, including flow chemistry systems, offer a streamlined and efficient means of producing deuterated compounds. nih.gov These systems allow for precise control over reaction parameters, leading to higher yields, improved purity, and greater reproducibility. nih.gov The on-demand generation of reagents, such as deuterium gas (D2) via electrolysis of deuterated water (D2O), enhances safety and scalability. nih.gov Such advancements are making the synthesis of a wide array of deuterated molecules, including amino acid esters, more routine and less reliant on specialized expertise. acs.org

In parallel, high-throughput derivatization techniques are accelerating the preparation of samples for analysis. youtube.comcreative-proteomics.com Derivatization is often necessary to improve the volatility and chromatographic behavior of polar molecules like amino acids prior to analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Automated systems can perform these derivatization reactions in a 96-well plate format, significantly increasing the number of samples that can be processed simultaneously. youtube.com This is crucial for large-scale metabolomics studies that involve numerous samples and time points.

Table 2: Comparison of Synthesis and Derivatization Methods

| Method | Traditional Approach | Advanced Approach |

| Synthesis | Manual, batch-wise synthesis. | Automated, continuous-flow synthesis. nih.gov |

| Derivatization | Manual, one-by-one sample preparation. | Automated, high-throughput derivatization in multi-well plates. youtube.com |

| Advantages of Advanced Approach | Increased speed, reproducibility, and safety. nih.gov | Higher sample throughput, reduced human error. youtube.com |

The convergence of automated synthesis and high-throughput derivatization will undoubtedly expand the scope of research that can be conducted with deuterated beta-alanine esters, enabling more complex experimental designs and the analysis of larger datasets.

Novel Applications in Non-Metabolic Biological Systems Research

While the primary application of deuterated compounds has been in the study of metabolism, their utility extends to investigating non-metabolic biological processes. The subtle yet significant physical differences between hydrogen and deuterium can be exploited to probe a variety of cellular functions.

One emerging area is the study of cell signaling. The substitution of hydrogen with deuterium can influence the strength of hydrogen bonds, which are critical for the interactions between signaling molecules and their receptors. mdpi.com This "deuterium isotope effect" can be used to dissect the contribution of specific hydrogen bonds to the binding affinity and activation of receptors. mdpi.com For example, studying the interaction of a deuterated beta-alanine analog with its target proteins could reveal novel insights into its signaling roles, independent of its function as a metabolic precursor.

Furthermore, deuterium's role as a natural regulator of cell growth is gaining attention. researchgate.net Studies have shown that depleting deuterium from cell culture media can affect cell cycle regulation and induce apoptosis in tumor cells. researchgate.net While the mechanisms are still being elucidated, this suggests that the isotopic composition of cellular water and biomolecules can have profound biological effects. Deuterated compounds like this compound could serve as valuable tools to investigate these phenomena, helping to unravel the non-metabolic functions of beta-alanine and other small molecules.

Stable isotope labeling is also a powerful technique in proteomics for assessing protein turnover, steady-state levels, and localization. nih.gov Applying these methods to neurodegenerative diseases like Alzheimer's, for instance, has provided new insights into disease pathology. nih.gov

Development of Advanced Computational Tools for Isotopic Data Analysis

The increasing complexity and volume of data generated from stable isotope labeling experiments necessitate the development of sophisticated computational tools for analysis and interpretation. digitellinc.com High-resolution mass spectrometry can distinguish between different isotopologues of a single metabolite, providing a wealth of information that requires specialized software to process. digitellinc.comnih.gov

A major challenge in isotopic data analysis is the correction for the natural abundance of stable isotopes. univie.ac.atnih.gov Software tools like IsoCor and ICT have been developed to perform these corrections, which are essential for accurately determining the extent of isotopic enrichment from the labeled tracer. oup.comnih.gov These tools are continuously being improved to handle data from various mass spectrometry platforms and to account for factors like the isotopic purity of the tracer. oup.com

Future computational tools will likely incorporate machine learning algorithms to identify patterns and trends in large isotopic datasets that may not be apparent with traditional methods. numberanalytics.com These tools could help to automatically identify labeled compounds, quantify their enrichment across multiple conditions, and even suggest their identity based on their labeling patterns and known metabolic networks. digitellinc.com The development of user-friendly software that integrates these advanced analytical capabilities will be crucial for making stable isotope labeling techniques more accessible to a broader range of researchers. nih.govresearchgate.net

Table 3: Key Features of Advanced Isotopic Data Analysis Software

| Feature | Description |

| Natural Abundance Correction | Accurately removes the contribution of naturally occurring isotopes to the measured signal. univie.ac.atnih.gov |

| Tandem MS Data Analysis | Corrects for isotopic interference in data from tandem mass spectrometry, which provides positional information. oup.com |

| High-Resolution Data Support | Leverages the ability of high-resolution mass spectrometers to resolve multiple labels. digitellinc.com |

| Automated Peak Detection and Quantification | Automatically identifies and quantifies isotopically labeled species in complex datasets. digitellinc.com |

| Metabolic Pathway Visualization | Maps the isotopic labeling data onto known metabolic pathways for intuitive interpretation. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl β-Alanine-2,2,3,3-d4 Ester, and how do reaction conditions influence isotopic purity?

- Methodological Answer : Synthesis typically involves esterification of deuterated β-alanine precursors (e.g., DL-Alanine-2,3,3,3-d4) with ethanol under acid catalysis. Isotopic purity (>98 atom% D) requires rigorous control of reaction parameters such as temperature, catalyst type (e.g., H2SO4 vs. HCl), and solvent drying . For example, Kanto Reagents’ protocols recommend storage at 0–6°C post-synthesis to minimize deuterium exchange with ambient moisture, which can reduce isotopic fidelity . Kinetic studies comparing deuterated vs. non-deuterated analogs reveal that isotopic labeling does not significantly alter reaction rates but may affect crystallization behavior .

Q. How can researchers validate the structural integrity and isotopic labeling of Ethyl β-Alanine-2,2,3,3-d4 Ester using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming deuterium placement. For instance, <sup>2</sup>H-NMR can distinguish between residual protiated species and fully deuterated carbons, while <sup>13</sup>C-NMR identifies isotopic shifts in the β-alanine backbone. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) quantifies isotopic enrichment (e.g., 98 atom% D) and detects impurities like under-deuterated byproducts . Chromatographic methods (e.g., GC-MS) paired with deuterated internal standards improve quantification accuracy .

Advanced Research Questions

Q. How does isotopic labeling (d4) in Ethyl β-Alanine-2,2,3,3-d4 Ester impact its metabolic tracing in in vivo studies compared to non-deuterated analogs?

- Methodological Answer : Deuterated esters are used to track metabolic pathways via isotope-ratio mass spectrometry (IRMS). For example, in studies of β-alanine metabolism, the d4 label minimizes interference from endogenous alanine pools. However, kinetic isotope effects (KIEs) must be considered: deuterium at C2 and C3 positions slows enzymatic reactions (e.g., by β-alanine transaminases), requiring correction factors in kinetic models . Advanced protocols recommend parallel experiments with d4 and non-deuterated esters to calibrate metabolic flux rates .

Q. What experimental strategies resolve contradictions in enzyme-substrate binding affinity data for Ethyl β-Alanine-2,2,3,3-d4 Ester in kinetic assays?

- Methodological Answer : Discrepancies often arise from isotopic effects on enzyme kinetics. For example, deuterium substitution at the β-carbon alters the steric and electronic environment, affecting binding to enzymes like carnosine synthase. To address this, use surface plasmon resonance (SPR) to measure real-time binding kinetics and compare dissociation constants (Kd) between deuterated and protiated forms. Additionally, molecular dynamics simulations can model how deuterium impacts hydrogen bonding and van der Waals interactions at active sites .

Q. How can researchers optimize the use of Ethyl β-Alanine-2,2,3,3-d4 Ester in protein NMR studies to minimize signal overlap?

- Methodological Answer : In protein NMR, deuterated esters reduce <sup>1</sup>H background noise. For example, incorporating d4-β-alanine into peptide synthesis (e.g., via solid-phase methods) allows selective <sup>1</sup>H labeling at specific positions (e.g., amide protons). Partial deuteration (e.g., 70% D2O in buffers) combined with transverse relaxation-optimized spectroscopy (TROSY) enhances resolution in crowded spectral regions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using Ethyl β-Alanine-2,2,3,3-d4 Ester as a tracer?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves, accounting for isotopic dilution effects. Bootstrap resampling or Monte Carlo simulations can quantify uncertainty in isotopic enrichment measurements. For multi-omics integration, apply pathway enrichment analysis (e.g., KEGG) to correlate tracer uptake with transcriptomic or proteomic datasets .

Q. How should researchers design controls to distinguish isotopic effects from experimental artifacts in deuterated ester studies?

- Methodological Answer : Include three control groups: (1) non-deuterated Ethyl β-alanine ester, (2) deuterated solvent controls (e.g., D2O), and (3) scrambled deuterated analogs (e.g., d3-esters) to isolate position-specific isotopic effects. Use tandem MS/MS to verify that observed effects are not due to impurities or degradation products .

Technical Limitations and Troubleshooting

Q. What are the primary sources of variability in synthesizing Ethyl β-Alanine-2,2,3,3-d4 Ester, and how can they be mitigated?

- Methodological Answer : Variability arises from incomplete deuterium exchange during precursor synthesis and side reactions (e.g., ester hydrolysis). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.